7-benzyl-8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Cardiovascular Activity and Receptor Affinities
Compounds within the purine-2,6-dione class, including derivatives with various substitutions, have been synthesized and tested for cardiovascular activities. These compounds displayed significant electrocardiographic, antiarrhythmic, and hypotensive activities. The investigation into their alpha-adrenoreceptor affinities revealed weak to moderate interactions, suggesting a potential for cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
Psychotropic Activity
Another study focused on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones aimed at identifying potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These ligands displayed anxiolytic and antidepressant properties, highlighting the potential of purine-2,6-dione derivatives in designing new psychotropic drugs (Chłoń-Rzepa et al., 2013).
Antiproliferative and Differentiation Effects
Research on piperazine derivatives demonstrated significant antiproliferative and differentiation effects against K-562 human chronic myelogenous leukemia cells. These findings suggest the therapeutic potential of these compounds in leukemia treatment (Saab et al., 2013).
Antimicrobial and Enzyme Inhibition
Antibacterial Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized, showing potent inhibition against bacterial biofilm formation and MurB enzyme, crucial for bacterial cell wall synthesis. This suggests the potential use of these compounds in treating bacterial infections resistant to traditional antibiotics (Mekky & Sanad, 2020).
Properties
IUPAC Name |
7-benzyl-8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-18-9-10-20(27)15-21(18)32-13-11-31(12-14-32)17-22-28-24-23(25(34)30(3)26(35)29(24)2)33(22)16-19-7-5-4-6-8-19/h4-10,15H,11-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMGRRXXYSKYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC=C5)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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